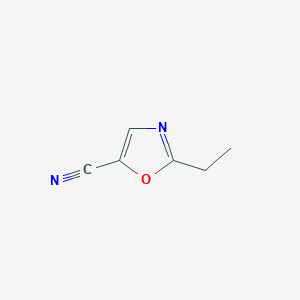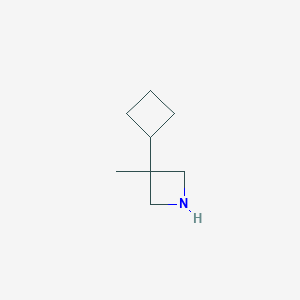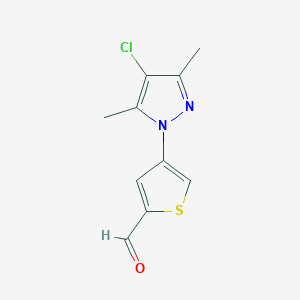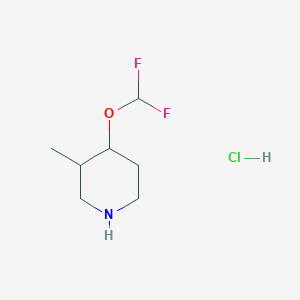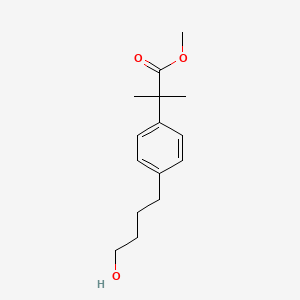
Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate is an organic compound with the molecular formula C14H20O3. This compound is characterized by the presence of a hydroxybutyl group attached to a phenyl ring, which is further connected to a methylpropanoate moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate typically involves the esterification of 4-(4-hydroxybutyl)phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 4-(4-carboxybutyl)phenylacetic acid.
Reduction: 4-(4-hydroxybutyl)phenylmethanol.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
科学研究应用
Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of small molecules with biological macromolecules.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxybutyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 2-(4-(4-hydroxybutyl)phenyl)acetate: Similar structure but with an acetate group instead of a methylpropanoate group.
Methyl 2-(4-(4-hydroxybutyl)phenyl)butanoate: Similar structure but with a butanoate group instead of a methylpropanoate group.
Uniqueness
Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate is unique due to the presence of the methylpropanoate group, which imparts different chemical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
属性
分子式 |
C15H22O3 |
|---|---|
分子量 |
250.33 g/mol |
IUPAC 名称 |
methyl 2-[4-(4-hydroxybutyl)phenyl]-2-methylpropanoate |
InChI |
InChI=1S/C15H22O3/c1-15(2,14(17)18-3)13-9-7-12(8-10-13)6-4-5-11-16/h7-10,16H,4-6,11H2,1-3H3 |
InChI 键 |
ZLIAULMTSAIUBN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)CCCCO)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


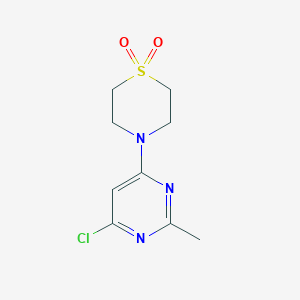
![3,5-Dichloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13332882.png)

![Rel-benzyl (2R,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13332892.png)
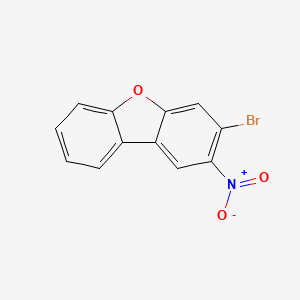

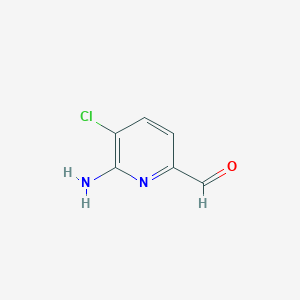
![tert-butyl 4-[4-benzyloxycarbonyl-3-(cyanomethyl)piperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B13332909.png)
![(3AS,7aR)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13332914.png)

